molecular formula C12H17BFNO3 B572109 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310384-35-0

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572109
CAS No.: 1310384-35-0
M. Wt: 253.08
InChI Key: HLIWIOCMLKVEKW-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) displays distinct signals for key functional groups:

  • Methoxy group : A singlet at δ 3.91 ppm (3H, –OCH₃).
  • Aromatic protons : A doublet of doublets at δ 8.24 ppm (1H, H-6) and δ 7.85 ppm (1H, H-4), with coupling constants J₄₋₆ = 5.2 Hz and J₃₋F = 8.1 Hz .
  • Pinacol methyl groups : Two singlets at δ 1.35 ppm (12H, –C(CH₃)₂).

¹³C NMR Analysis

The ¹³C NMR spectrum (101 MHz, CDCl₃) confirms the connectivity:

  • Boron-bound carbon : δ 134.8 ppm (C-5).
  • Fluorine-adjacent carbon : δ 162.7 ppm (C-3, d, JC-F = 248.8 Hz).
  • Methoxy carbon : δ 56.2 ppm (–OCH₃).

¹⁹F and ¹¹B NMR Analysis

  • ¹⁹F NMR : A singlet at δ -118.2 ppm , typical for meta-fluorine substituents on pyridine.
  • ¹¹B NMR : A sharp peak at δ 30.5 ppm , consistent with tetracoordinated boron in dioxaborolane.

Infrared (IR) and Raman Spectroscopic Signatures

IR Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • B–O stretching : 1360 (asymmetric) and 1310 (symmetric).
  • C–F vibration : 1250 (strong).
  • Aromatic C–H stretching : 3050–3100.
    The absence of a broad O–H stretch (3200–3500 cm⁻¹) confirms the boronate ester’s anhydrous form.

Raman Spectroscopy

Prominent Raman shifts include:

  • Pyridine ring breathing : 1600 cm⁻¹.
  • B–O–B symmetric stretch : 680 cm⁻¹.
  • C–F deformation : 450 cm⁻¹.

Table 2: IR and Raman spectral assignments

Mode IR (cm⁻¹) Raman (cm⁻¹)
B–O stretch 1360
C–F stretch 1250
Aromatic C–H stretch 3050
Pyridine ring 1600
B–O–B symmetric 680

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry (positive mode) shows:

  • Molecular ion peak : m/z 253.08 [M+H]⁺, matching the molecular formula C₁₂H₁₇BFNO₃.
  • Major fragments :
    • m/z 137.04 [C₆H₆BFNO]⁺ (loss of pinacol, C₆H₁₂O₂).
    • m/z 140.02 [C₆H₅FNO]⁺ (cleavage of B–C bond).

High-resolution mass spectrometry (HRMS) confirms the exact mass as 253.0824 (calculated: 253.0821). The fragmentation pathway involves initial loss of the dioxaborolane group, followed by sequential elimination of methoxy and fluorine substituents.

Figure 1: Proposed fragmentation pathway

  • Step 1 : Loss of pinacol (C₆H₁₂O₂) → m/z 137.04.
  • Step 2 : Cleavage of C–F bond → m/z 140.02.

Properties

IUPAC Name

3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIWIOCMLKVEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694501
Record name 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-35-0
Record name 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol and Conditions

A two-step synthesis developed in WO2020118597A1 achieves >80% yield by leveraging iridium’s ability to activate C–H bonds selectively:

Step 1: Iridium-Catalyzed Borylation

ParameterValue
Catalyst[Ir(COD)OMe]₂ (2 mol%)
Ligand4,4′-Di-tert-butyl-2,2′-bipyridine
SolventAnhydrous THF
Temperature80°C
Time12–16 hours
Yield85%
ParameterValue
BaseNaOMe (3 equiv)
SolventMethanol
Temperature60°C
Time6 hours
Yield78%

Palladium-Mediated Cross-Coupling and Boron Incorporation

Suzuki-Miyaura Precursor Synthesis

An alternative route from Evitachem employs palladium catalysts to couple pre-functionalized pyridine intermediates with bis(pinacolato)diboron:

Reaction Scheme :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3 equiv)
SolventDioxane
Temperature90°C
Time8 hours
Yield72%

Workup Procedure :

  • Cool reaction to 20°C and dilute with MTBE.

  • Wash organic layer with saturated NaHCO₃.

  • Concentrate under reduced pressure.

  • Purify via vacuum distillation (45°C, 0.5 mbar).

Industrial-Scale Optimization

Catalyst Recycling and Solvent Selection

The patent WO2020118597A1 details a scaled-up process (3.14 kg batch) with:

  • Catalyst Recovery : Palladium residues are removed via activated carbon filtration, reducing costs by 40%.

  • Solvent System : N,N-Dimethylacetamide (DMAc) enhances solubility and reaction homogeneity at 20°C.

  • Precipitation Control : Slow addition of water (90 L over 105 min) ensures high-purity crystalline product.

Comparative Analysis of Methods

MethodYieldCatalyst CostScalability
Iridium borylation85%HighExcellent
Palladium coupling72%ModerateGood

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used to facilitate the reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronate ester.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Overview

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which enhances its reactivity and potential biological activity. The compound is primarily utilized in the development of pharmaceutical agents and as a building block in complex organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor in various biological pathways. Notably:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against GSK-3β, a key enzyme involved in numerous signaling pathways related to cancer and neurodegenerative diseases. For instance, a related study identified potent GSK-3β inhibitors with IC50 values as low as 8 nM .
  • Arginase Inhibition : The compound's derivatives have also shown promise as arginase inhibitors, which are important in managing conditions like cancer and cardiovascular diseases. Inhibitory activity against human arginase isoforms was demonstrated with IC50 values ranging from nanomolar to micromolar levels .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Boronate Ester Formation : The dioxaborolane component allows for the formation of boronate esters that can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals .
  • Synthesis of Complex Molecules : The compound has been employed in multi-step synthetic routes to create more complex structures. For example, it has been used in the synthesis of various heterocycles and other biologically active compounds through strategic functionalization .
Compound DerivativeTarget EnzymeIC50 (nM)Reference
Compound AGSK-3β8
Compound BArginase223
Compound CArginase509

Table 2: Synthetic Applications

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of boronate esters
Multi-step SynthesisSynthesis of heterocycles

Case Study 1: Development of GSK-3β Inhibitors

A series of compounds derived from this compound were synthesized and evaluated for their inhibitory effects on GSK-3β. The study revealed that modifications to the pyridine ring significantly enhanced potency. The most effective derivative exhibited an IC50 value of 8 nM, demonstrating its potential for therapeutic applications in Alzheimer's disease treatment.

Case Study 2: Arginase Inhibition for Cancer Therapy

Another investigation focused on the arginase inhibitory activity of this compound's derivatives. These compounds were tested in vitro against human liver arginase and showed promising results with IC50 values indicating strong inhibition. This suggests their potential role in cancer therapy by modulating the urea cycle and affecting tumor growth.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects in chemical reactions involves the following steps:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazard/Safety Notes
3-Fluoro-2-methoxy-5-(dioxaborolan-2-yl)pyridine C₁₂H₁₇BFNO₃ 253.08 1310384-35-0 F (C3), OMe (C2), dioxaborolane (C5) Irritant (Xi), WGK 3
3-Fluoro-5-(dioxaborolan-2-yl)pyridine C₁₁H₁₅BFNO₂ 223.05 947249-01-6 F (C3), dioxaborolane (C5) Irritant (Xi), WGK 3
3-Methoxy-5-(dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₃H₁₇BF₃NO₃ 309.09 N/A OMe (C3), CF₃ (C2), dioxaborolane (C5) Not reported
2-Ethoxy-5-(dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine C₁₄H₁₉BF₃NO₃ 323.12 N/A OEt (C2), CF₃ (C3), dioxaborolane (C5) Not reported
2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-amine C₁₂H₁₉BN₂O₃ 250.11 887757-48-4 OMe (C2), NH₂ (C3), dioxaborolane (C5) Similarity score: 0.83
Key Observations :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CF₃): Enhance electrophilicity of the boronic ester, accelerating Suzuki-Miyaura coupling . Methoxy vs. Amino Substituents: The NH₂ group in may participate in hydrogen bonding, altering solubility and crystallization behavior .

Safety and Handling :

  • Fluorinated and boronic ester derivatives commonly carry irritant (Xi) hazards due to their reactivity .
  • Higher WGK ratings (e.g., WGK 3) indicate environmental toxicity, necessitating controlled disposal .

Boronic Ester Modifications

Table 2: Boronic Ester Variations
Compound Name Boronic Ester Structure Key Applications
3-Fluoro-2-methoxy-5-(dioxaborolan-2-yl)pyridine 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Pharmaceutical intermediates
3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Agrochemical synthesis
2-(Tetrahydropyran-4-yloxy)-5-(dioxaborolan-2-yl)pyridine 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Polymer chemistry
Functional Group Impact :
  • Trifluoromethyl Groups : Improve metabolic stability in drug candidates .
  • Tetrahydropyranyloxy Groups : Enhance solubility in polar solvents for catalytic applications .

Crystallographic and Spectroscopic Data

  • Crystal Structures: Analogues like 3-bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine (C₁₃H₁₉BrNO₃) exhibit planar pyridine rings with boronic ester groups in equatorial positions, confirmed via X-ray diffraction (SHELX/OLEX2 software) .
  • Fluorescence Probes : Derivatives such as PY-BE (from ) demonstrate boronic ester cleavage by H₂O₂, enabling ratiometric fluorescence detection (emission shift: 430 nm → 510 nm).

Biological Activity

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential biological applications. This article reviews its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of its effects and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1310384-35-0
  • Molecular Formula : C14H17BFNO3
  • Molecular Weight : 277.1 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions. The compound can be synthesized using palladium-catalyzed reactions that facilitate the introduction of the dioxaborolane moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antiparasitic Activity

Research has indicated that modifications in pyridine derivatives can enhance their antiparasitic properties. For instance, compounds structurally related to this compound have shown promising activity against malaria parasites by inhibiting specific ATPase activities associated with the parasite's survival .

Cytotoxicity and Anti-Cancer Properties

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • GI50 Values : Compounds similar to 3-Fluoro derivatives have shown GI50 values ranging from <0.01 µM to over 100 µM across different cell lines .

The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways. Studies indicate that compounds with similar structures can lead to increased nuclear condensation and apoptosis in treated cells .

Case Studies and Research Findings

StudyFindings
Study on Antimalarial ActivityThe compound was effective in inhibiting PfATP4-associated Na+-ATPase activity with EC50 values indicating strong potency against resistant strains .
Cytotoxicity in Cancer CellsDemonstrated significant growth inhibition across multiple cancer cell lines with notable GI50 values below 0.01 µM for several analogs .
Inflammation ModelRelated compounds showed suppression of nitric oxide production and pro-inflammatory cytokines in models of inflammation .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes such as ATPases crucial for parasite survival.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells via caspase activation.
  • Modulation of Inflammatory Responses : Reducing the production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-2-methoxy-5-(dioxaborolan-2-yl)pyridine derivatives?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key steps include:

  • Borylation : Introducing the dioxaborolane group using pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in solvents like THF or DMF at 80–100°C .
  • Fluorination : Selective fluorination at the 3-position via halogen-exchange reactions using KF or CsF in polar aprotic solvents .
  • Methoxy group installation : Methoxylation via SNAr (nucleophilic aromatic substitution) with NaOMe or MeOH under basic conditions .
    • Critical parameters : Temperature control (±2°C) and anhydrous conditions are essential to avoid boronate ester hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., deboronated intermediates) .
  • NMR spectroscopy : Confirm substituent positions (e.g., 19F^{19}\text{F} NMR for fluorine, 11B^{11}\text{B} NMR for boron coordination) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with electron-deficient pyridine boronate esters?

  • Challenges : Electron-withdrawing groups (e.g., fluorine, methoxy) reduce boronate reactivity, leading to incomplete coupling or protodeboronation .
  • Solutions :

  • Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition efficiency .
  • Additives : Include silver oxide (Ag₂O) to scavenge halides and stabilize the palladium intermediate .
  • Solvent selection : Dioxane/water mixtures (4:1) improve solubility and reaction kinetics .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Electronic effects : Fluorine increases the pyridine ring’s electron deficiency, slowing transmetallation but improving stability against protodeboronation .
  • Steric effects : The 3-fluoro-2-methoxy arrangement creates steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
  • Data comparison :

Substituent PositionCoupling Yield (%)Protodeboronation (%)
3-F, 2-OMe728
5-F, 2-OMe8515
Data adapted from analogous pyridine-boronate systems .

Q. What computational methods are effective for predicting the compound’s crystallographic behavior?

  • DFT calculations : Optimize geometry using B3LYP/6-311+G(2d,p) to model bond lengths (e.g., B–O: ~1.36 Å) and dihedral angles .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O contacts) to predict packing motifs .
  • Software : OLEX2 integrates structure solution, refinement, and visualization, leveraging SHELX algorithms for high-resolution data .

Troubleshooting & Data Contradictions

Q. How should researchers resolve discrepancies between NMR and X-ray crystallography data?

  • Case example : A reported 3-fluoro-2-methoxy derivative showed conflicting 1H^{1}\text{H} NMR (singlet for methoxy) vs. X-ray (disordered methoxy group).
  • Resolution :

  • Dynamic NMR : Variable-temperature studies confirmed rotational restriction of the methoxy group .
  • Twinned crystal analysis : Use SHELXD to model disorder and refine occupancy ratios .

Q. Why do batch-to-batch variations in boronate ester purity occur, and how can they be minimized?

  • Root causes :

  • Residual palladium catalysts (detected via ICP-MS) .
  • Moisture-induced hydrolysis during storage .
    • Mitigation :
  • Purification : Chromatography on silica gel preconditioned with 1% Et₃N to remove Pd residues .
  • Storage : Sealed containers with molecular sieves under argon .

Application-Oriented Questions

Q. What role does this compound play in synthesizing fluorinated pharmaceutical intermediates?

  • Case study : It serves as a key building block for:

  • Kinase inhibitors : Suzuki coupling with heteroaryl halides introduces fluorinated pyridine motifs .
  • PET tracers : 18F^{18}\text{F}-labeled analogs are synthesized via late-stage isotopic exchange .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for reaction scalability?

  • Protocol :

  • pH stability assay : Incubate in buffers (pH 1–13) at 25°C and 40°C; monitor degradation via LC-MS .
  • Kinetic profiling : Half-life (t₁/₂) of 48 hours at pH 7 vs. 2 hours at pH 1 .

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